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Compound of Interest

Compound Name: Nolomirole

Cat. No.: B1679826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Nolomirole (CHF-1035) was a drug candidate under development for heart failure,

and its development was discontinued after Phase 3 clinical trials. Consequently, a

comprehensive public record of its clinical pharmacokinetic and pharmacodynamic data is

limited. This guide synthesizes the available preclinical and pharmacological information.

Introduction
Nolomirole, also known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is an orally

administered prodrug.[1] It was developed by Chiesi Farmaceutici for the potential treatment of

heart failure.[1] The core therapeutic hypothesis for Nolomirole is centered on its ability to

modulate the neurohormonal activation that is a key factor in the progression of congestive

heart failure.[2] This is achieved through its action as a dual agonist for dopamine D₂ and α₂-

adrenergic receptors, which leads to an inhibition of catecholamine release from sympathetic

nerve endings.[2]

Pharmacokinetics
Nolomirole is designed as a prodrug to improve oral bioavailability, which is rapidly converted

to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[1]

Absorption and Distribution: Limited publicly available data on the absolute bioavailability,

volume of distribution, and plasma protein binding of Nolomirole in humans.
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Metabolism: Nolomirole is rapidly hydrolyzed by circulating esterase enzymes to its active

form, CHF-1024.[1]

Elimination: The elimination half-life of Nolomirole is reported to be approximately 3 hours.

[1] Further details on clearance rates and excretion pathways are not readily available in the

public domain.

Table 1: Summary of Nolomirole Pharmacokinetic Parameters

Parameter Value Species Notes

Prodrug
Nolomirole (CHF-

1035)
- -

Active Metabolite CHF-1024 - -

Route of

Administration
Oral Human (intended) [1]

Metabolism
Rapid hydrolysis by

esterases
In vivo [1]

Elimination Half-life ~3 hours Not Specified [1]

Cmax, Tmax, AUC,

Clearance

Data not publicly

available
- -

Bioavailability
Data not publicly

available
- -

Pharmacodynamics
The pharmacodynamic effects of Nolomirole are a result of its activity as a dual agonist at

presynaptic dopamine D₂ and α₂-adrenergic receptors.[2] This dual agonism leads to a

reduction in sympathetic tone by inhibiting the release of norepinephrine from nerve endings.[2]

Table 2: Summary of Nolomirole Pharmacodynamic Parameters
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Parameter Value Target Notes

Mechanism of Action

Dopamine D₂ and α₂-

Adrenergic Receptor

Agonist

Presynaptic nerve

terminals
[2]

Receptor Affinity (Ki)
(-)-enantiomer: 120

nM

Dopamine D₂

Receptor
[1]

(+)-enantiomer: 2,400

nM

Dopamine D₂

Receptor
[1]

(-)-enantiomer: 130

nM

α₂-Adrenergic

Receptor
[1]

(+)-enantiomer: 1,600

nM

α₂-Adrenergic

Receptor
[1]

Observed Preclinical

Effects

Reduction in right

atrial and ventricular

hypertrophy

Rat model of heart

failure
[2]

Reduction in plasma

Atrial Natriuretic

Peptide (ANP)

Rat model of heart

failure
[2]

Attenuation of

norepinephrine

depletion in the right

ventricle

Rat model of heart

failure
[2]

Human

Pharmacodynamic

Data

Data not publicly

available
- -

Signaling Pathways
The therapeutic effects of Nolomirole are mediated through the activation of inhibitory G-

protein (Gi) coupled signaling cascades downstream of the D₂ and α₂-adrenergic receptors.
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Cell Membrane

Physiological Outcome
Nolomirole

(Active Metabolite CHF-1024)

Dopamine D2 Receptor
binds

α2-Adrenergic Receptorbinds

Gi Protein

activates

activates

Adenylyl Cyclase

inhibits

Voltage-gated
Ca2+ channels

inhibits

cAMP
produces Protein Kinase Aactivates activates (via phosphorylation) Ca2+ Influx Norepinephrine

Release
triggers Reduced Norepinephrine Release

Click to download full resolution via product page

Caption: Nolomirole's dual agonism on D2 and α2-adrenergic receptors activates Gi protein,

inhibiting adenylyl cyclase and calcium influx, ultimately reducing norepinephrine release.

Experimental Protocols
The following outlines the methodology for a key preclinical study evaluating the effects of

Nolomirole.

5.1 Monocrotaline-Induced Congestive Heart Failure Model in Rats[2]

Objective: To assess the efficacy of Nolomirole in a rat model of congestive heart failure.

Animal Model: Male Sprague-Dawley rats.

Induction of Heart Failure: A single intraperitoneal injection of monocrotaline (50 mg/kg) was

administered to induce pulmonary hypertension and subsequent right ventricular failure. A

control group received a saline injection.

Treatment Groups: Three days post-injection, the monocrotaline-treated rats were

randomized into the following oral treatment groups (n=50 per group):

Vehicle (distilled water)

Nolomirole (0.25 mg/kg, twice daily)

Trandolapril (0.3 mg/kg, once daily) as a reference compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1679826?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679826?utm_src=pdf-body
https://www.benchchem.com/product/b1679826?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14597145/
https://www.benchchem.com/product/b1679826?utm_src=pdf-body
https://www.benchchem.com/product/b1679826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Duration: Treatment continued for four weeks.

Endpoint Analysis: At the end of the study, animals showing signs of congestive heart failure

were sacrificed for the following evaluations:

Heart Hypertrophy: Right atria and ventricles were weighed.

Neurohormone Levels:

Plasma Atrial Natriuretic Peptide (ANP) and aldosterone were measured by

radioimmunoassay.

Tissue Norepinephrine Concentration:

Norepinephrine levels in the right ventricle were quantified using high-pressure liquid

chromatography (HPLC).

Summary and Conclusion
Nolomirole is a prodrug that is rapidly converted to its active metabolite, CHF-1024, a dual

agonist of dopamine D₂ and α₂-adrenergic receptors.[1] Its mechanism of action is centered on

the inhibition of catecholamine release from sympathetic nerve endings, thereby reducing the

neurohormonal overstimulation characteristic of congestive heart failure.[2] Preclinical studies

in a rat model of heart failure demonstrated that Nolomirole could attenuate signs of the

disease, such as cardiac hypertrophy and neurohormonal dysregulation.[2]

Despite reaching Phase 3 clinical trials, the development of Nolomirole was discontinued, and

detailed human pharmacokinetic and pharmacodynamic data are not publicly available. The

information presented in this guide is based on the available preclinical data and the

established pharmacology of its target receptors. Further research into the clinical data, if it

were to become available, would be necessary for a complete understanding of Nolomirole's

profile in humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679826?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

